1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one
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Overview
Description
1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a brominated aromatic ring and multiple methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one typically involves multiple steps, starting with the bromination of a dimethoxybenzene derivative. This is followed by a series of reactions including methylation and cyclization to form the isoquinolinone core. Common reagents used in these reactions include bromine, methanol, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature and pressure, is crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves replacing the bromine atom with other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: Shares the brominated aromatic ring and methoxy groups but differs in its overall structure and applications.
4-Bromo-3,5-dimethoxyamphetamine: Another compound with similar functional groups but distinct pharmacological properties.
Uniqueness
1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one is unique due to its isoquinolinone core, which imparts specific chemical and biological properties not found in the other similar compounds
Properties
CAS No. |
86817-58-5 |
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Molecular Formula |
C19H18BrNO4 |
Molecular Weight |
404.3 g/mol |
IUPAC Name |
1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8-ol |
InChI |
InChI=1S/C19H18BrNO4/c1-23-15-5-4-11-6-7-21-14(18(11)19(15)22)8-12-9-16(24-2)17(25-3)10-13(12)20/h4-7,9-10,22H,8H2,1-3H3 |
InChI Key |
HSSBAVHGIHABNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=CN=C2CC3=CC(=C(C=C3Br)OC)OC)O |
Origin of Product |
United States |
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